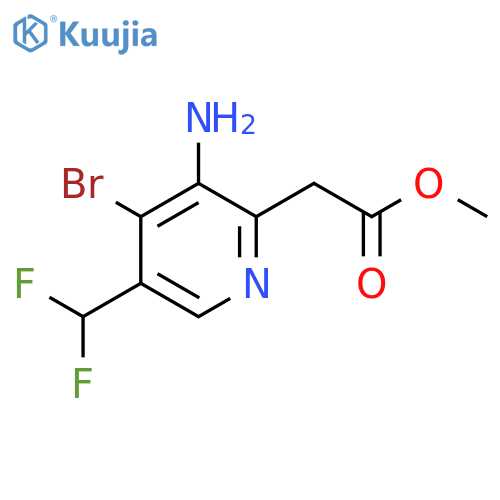Cas no 1804721-72-9 (Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate)

1804721-72-9 structure
商品名:Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate
CAS番号:1804721-72-9
MF:C9H9BrF2N2O2
メガワット:295.080768346787
CID:4853694
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-6(15)2-5-8(13)7(10)4(3-14-5)9(11)12/h3,9H,2,13H2,1H3
- InChIKey: DOAZPGKUYOAVHW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=CN=C(CC(=O)OC)C=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 65.2
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069332-1g |
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate |
1804721-72-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate 関連文献
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1804721-72-9 (Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
